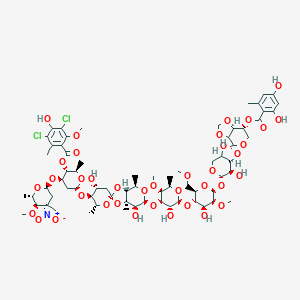
Evernimicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
SCH-27899 的合成涉及复杂的多步程序。相关化合物埃弗霉素 13,384-1 的全合成为合成路线提供了见解。 关键步骤包括烯烃复分解反应、硫导向糖基化和酰氟形成 .
工业生产方法
SCH-27899 的工业生产方法尚未广泛记录。 生产可能涉及使用特定放线菌菌株的发酵过程,然后进行提取和纯化步骤 .
化学反应分析
反应类型
SCH-27899 会发生各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一种官能团取代一个官能团.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂 .
主要产物
这些反应形成的主要产物取决于所用试剂和特定条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
科学研究应用
SCH-27899 有几种科学研究应用:
化学: 用作研究寡糖合成和反应的模型化合物.
生物学: 研究其对革兰氏阳性菌的抗菌特性.
医学: 探索作为治疗耐药细菌感染的潜在治疗剂.
工业: 开发新型抗菌剂的潜在应用.
作用机制
SCH-27899 通过抑制细菌中的蛋白质合成来发挥作用。它与细菌核糖体上的特定位点结合,干扰翻译过程。 核糖体蛋白 L16 的突变已被证明会降低对 SCH-27899 的敏感性,表明其靶点 .
相似化合物的比较
生物活性
Evernimicin, also known as SCH 27899, is a novel oligosaccharide antibiotic that exhibits significant biological activity against a variety of gram-positive and some gram-negative bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound selectively binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. Research indicates that it does not promote transcript misreading, which is a common side effect of other antibiotics. In cell-free translation assays, this compound demonstrated a 50% inhibitory concentration (IC50) of approximately 125 nM for both Staphylococcus aureus and Escherichia coli ribosomes .
Binding Characteristics
The binding of this compound to the ribosome occurs at a unique site distinct from other antibiotics such as avilamycin, which binds to the 30S subunit. The specificity of this compound's action is underscored by its lack of inhibition in eukaryotic ribosomes (e.g., rabbit reticulocytes and wheat germ) at concentrations up to 40 μg/ml .
Antimicrobial Activity
This compound has been evaluated against a range of gram-positive pathogens, including Streptococcus pneumoniae, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). The results from various studies are summarized in Table 1 below.
| Pathogen | MIC90 (mg/L) | Range (mg/L) | Reference |
|---|---|---|---|
| Streptococcus pneumoniae | 0.047 | 0.012 - 0.1 | |
| MRSA | 1.0 | 0.25 - 2.0 | |
| Enterococcus faecalis | 1.0 | 0.5 - 2.0 | |
| Enterococcus faecium | 1.0 | 0.5 - 2.0 |
These values indicate that this compound exhibits potent activity against these pathogens, often outperforming established antibiotics like vancomycin.
Clinical Studies
A significant clinical study involving over 4,500 isolates demonstrated the efficacy of this compound in treating infections caused by gram-positive bacteria. The study utilized E-test methods to determine minimum inhibitory concentrations (MICs) and assessed pharmacokinetic/pharmacodynamic (PK/PD) relationships using a neutropenic murine thigh infection model .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound was analyzed in healthy volunteers and patients with hypoalbuminemia, revealing similar protein binding characteristics across groups. Monte Carlo simulations indicated that achieving an area under the concentration-time curve to MIC ratio (AUC/MIC) was crucial for predicting microbiological efficacy .
Case Studies
In vivo studies have shown that this compound effectively reduces bacterial loads in experimental models of enterococcal infections and other gram-positive bacterial infections. For instance, in a study involving animals treated with this compound, a significant reduction in bacterial density within vegetations was observed .
属性
CAS 编号 |
109545-84-8 |
|---|---|
分子式 |
C70H97Cl2NO38 |
分子量 |
1631.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
InChI 键 |
UPADRKHAIMTUCC-OWALTSPQSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
手性 SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
规范 SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
同义词 |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















